molecular formula C17H17N5O4 B2969085 9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-31-3

9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2969085
CAS No.: 900010-31-3
M. Wt: 355.354
InChI Key: ISYJPGGQLZFXSQ-UHFFFAOYSA-N
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Description

The compound “9-(benzo[d][1,3]dioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine ring, followed by the addition of the benzo[d][1,3]dioxol-5-yl and butyl groups. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in biologically active compounds . The purine ring is a key component of many important biological molecules, including DNA and RNA .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The purine ring, for example, can participate in a variety of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

Scientific Research Applications

Enzyme Inhibition

A study by Shah, Schaeffer, and Murray (1965) on enzyme inhibitors synthesized a series of 6-substituted-9-(5-deoxy- β -D-xylofuranosyl)purines, demonstrating their varying degrees of inhibition on adenosine deaminase. This suggests potential applications in targeting specific enzymes for therapeutic purposes or biochemical studies (Shah et al., 1965).

Synthesis and Chemical Reactivity

Tanzi, Satoh, and Higashino (1992) explored the reactivities of methyl groups on 9-phenylpurines, indicating how modifications at specific positions on the purine ring can impact its chemical behavior. This research underscores the compound's potential in synthetic chemistry for creating novel derivatives with unique properties (Tanzi et al., 1992).

Anticonvulsant Agents

Kelley et al. (1988) synthesized and tested several 9-alkyl-6-substituted-purines for their anticonvulsant activity, identifying compounds with potent activity against seizures. This highlights the compound's relevance in developing new pharmacological agents for treating neurological disorders (Kelley et al., 1988).

Plant Growth Regulation

El-Bayouki, Basyouni, and Tohamy (2013) synthesized new purine derivatives to explore their potential in regulating plant growth. This application is crucial for agricultural research and development, aiming to enhance crop yields and quality (El-Bayouki et al., 2013).

Antimycobacterial Activity

Bakkestuen, Gundersen, and Utenova (2005) developed 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, screening them for activity against Mycobacterium tuberculosis. Their findings contribute to the search for new treatments against tuberculosis, showcasing the compound's potential in antimicrobial research (Bakkestuen et al., 2005).

Mechanism of Action

Target of Action

The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the intracellular concentration of certain proteins and signaling pathways .

Mode of Action

It is known that it interacts with the heat shock protein hsp 90-alpha . The interaction between the compound and its target may lead to changes in the protein’s function, potentially influencing various cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it influences pathways related to protein folding and degradation, cellular stress responses, and possibly other pathways regulated by this protein .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Heat shock protein HSP 90-alpha . By interacting with this protein, the compound could potentially influence a variety of cellular processes, including protein folding and degradation, cellular stress responses, and more .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .

Safety and Hazards

As with any chemical compound, handling “9-(benzo[d][1,3]dioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would require appropriate safety precautions. This could include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The study and development of new purine derivatives is a vibrant field of research, with potential applications in medicine and biology. Future research could explore the biological activity of this compound, its potential uses, and methods for its synthesis .

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-butyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-2-3-4-12-19-13(15(18)23)14-16(20-12)22(17(24)21-14)9-5-6-10-11(7-9)26-8-25-10/h5-7H,2-4,8H2,1H3,(H2,18,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYJPGGQLZFXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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